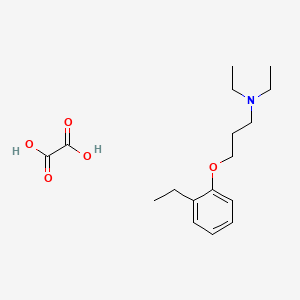
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DEEP is a selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes.
Wirkmechanismus
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and protein folding. Activation of the sigma-1 receptor by N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have neuroprotective effects and improve cognitive function.
Biochemical and physiological effects:
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, further studies are needed to determine the long-term effects of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate and its potential for use in human clinical trials. Finally, research on the use of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in combination with other drugs for the treatment of neurodegenerative diseases may also be promising.
In conclusion, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is a chemical compound that has potential applications in medical research, particularly in the treatment of neurodegenerative diseases. Its selective agonist activity for the sigma-1 receptor and its various biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to determine its long-term effects and potential for use in human clinical trials.
Synthesemethoden
The synthesis of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate involves the reaction of 2-ethylphenol with diethylamine in the presence of a catalyst. The resulting product is then reacted with 1-chloropropane to yield N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. The final step involves the formation of the oxalate salt of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate through the reaction of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have potential applications in various areas of medical research. One of the most promising areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-4-14-10-7-8-11-15(14)17-13-9-12-16(5-2)6-3;3-1(4)2(5)6/h7-8,10-11H,4-6,9,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDATMNOKZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212831.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)